2-Methyl-1-(pyridin-4-yl)propan-1-one
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Overview
Description
2-Methyl-1-(pyridin-4-yl)propan-1-one is an organic compound with the molecular formula C₉H₁₁NO. It is a ketone derivative of pyridine and is known for its applications in various fields of chemistry and industry. The compound is characterized by a pyridine ring substituted at the 4-position with a 2-methylpropan-1-one group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-(pyridin-4-yl)propan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of pyridine with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the reaction of 4-pyridylmagnesium bromide with 2-methylpropanoyl chloride. This Grignard reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires the use of dry solvents to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyridin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methyl-1-(pyridin-4-yl)propanoic acid.
Reduction: 2-Methyl-1-(pyridin-4-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-1-(pyridin-4-yl)propan-1-one has several applications in scientific research:
Coordination Chemistry: It is used in the synthesis of metal complexes, particularly with transition metals, for studying their catalytic and magnetic properties.
Catalysis: The compound serves as a ligand in the formation of palladium(II) complexes, which are used as catalysts in methoxycarbonylation reactions.
Molecular Aggregation Studies: It is employed in studies exploring molecular aggregates in liquid mixtures and their quantum-chemical properties.
Synthesis of Novel Compounds: The compound is a precursor in the synthesis of various derivatives, including those with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-4-yl)propan-1-one in its applications often involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique catalytic properties, such as facilitating the formation of carbon-carbon bonds in organic synthesis. The pyridine ring’s nitrogen atom acts as a donor site, while the ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(pyridin-2-yl)propan-1-one
- 2-Methyl-1-(pyridin-3-yl)propan-1-one
- 2-Methyl-1-(pyridin-4-yl)propan-2-one
Uniqueness
2-Methyl-1-(pyridin-4-yl)propan-1-one is unique due to the position of the substituent on the pyridine ring, which can significantly influence its chemical properties and reactivity. The 4-position substitution allows for distinct coordination behavior with metal ions compared to its 2- and 3-position isomers. This positional difference can lead to variations in the stability and catalytic activity of the resulting metal complexes.
Properties
IUPAC Name |
2-methyl-1-pyridin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQREMPZQWXKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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